2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite
CAS No.: 147190-34-9
Cat. No.: VC7928293
Molecular Formula: C47H66N5O7PS
Molecular Weight: 876.1 g/mol
* For research use only. Not for human or veterinary use.
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite - 147190-34-9](/images/structure/VC7928293.png)
Specification
CAS No. | 147190-34-9 |
---|---|
Molecular Formula | C47H66N5O7PS |
Molecular Weight | 876.1 g/mol |
IUPAC Name | N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Standard InChI | InChI=1S/C47H66N5O7PS/c1-34(2)52(35(3)4)60(58-30-14-28-48)59-32-36(15-12-13-29-49-44(53)19-11-10-18-43-45-42(33-61-43)50-46(54)51-45)31-57-47(37-16-8-7-9-17-37,38-20-24-40(55-5)25-21-38)39-22-26-41(56-6)27-23-39/h7-9,16-17,20-27,34-36,42-43,45H,10-15,18-19,29-33H2,1-6H3,(H,49,53)(H2,50,51,54) |
Standard InChI Key | GMVCCUAXEMZEJE-UHFFFAOYSA-N |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Introduction
Chemical Structure and Functional Components
The compound’s structure comprises three critical domains:
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Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group: A photolabile protecting group that prevents undesired side reactions during oligonucleotide synthesis .
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Hexyl linker with biotinamide moiety: A six-carbon spacer conjugated to biotin (via a thienoimidazolone core), enabling streptavidin-based detection .
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2-cyanoethyl diisopropylphosphoramidite: A reactive group facilitating phosphite triester formation during solid-phase DNA synthesis .
Table 1: Key Structural and Chemical Properties
The biotin moiety derives from the 2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl group, a hallmark of biotin derivatives . This moiety ensures high-affinity binding to streptavidin, making the compound invaluable for applications requiring biotin-streptavidin interactions .
Synthesis and Purification
The synthesis involves multi-step organic reactions:
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Biotin activation: Biotin is functionalized with a hexyl amine linker via carbodiimide-mediated coupling .
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DMT protection: The 5'-hydroxyl group of the hexyl linker is protected with a dimethoxytrityl (DMT) group using bis(4-methoxyphenyl)(phenyl)chloromethane .
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Phosphoramidite incorporation: The 3'-hydroxyl is converted to a 2-cyanoethyl diisopropylphosphoramidite group using chloro(β-cyanoethoxy)diisopropylaminophosphine .
Critical Reaction Conditions
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Coupling reagents: EDC/HOBt or NHS esters for biotin conjugation .
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Protection/deprotection: TFA for DMT removal , ammonium hydroxide for cyanoethyl group cleavage .
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Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients .
Applications in Molecular Biology
Oligonucleotide Biotinylation
The compound is used to synthesize biotin-labeled DNA/RNA probes. During solid-phase synthesis, the phosphoramidite group reacts with the 5'-OH of growing oligonucleotides, while the DMT group ensures directional coupling . Post-synthesis, the DMT group is removed with mild acid, exposing the biotin tag for streptavidin binding .
Signal Amplification Techniques
Biotinylated probes enable tyramide signal amplification (TSA), where horseradish peroxidase (HRP) catalyzes biotinyl-tyramide deposition at target sites, enhancing detection sensitivity 100-fold compared to conventional methods . This is critical for:
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Fluorescence in situ hybridization (FISH): Low-abundance RNA/DNA detection in tissue sections .
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CRISPR diagnostics: Hybridization-based target enrichment for SARS-CoV-2 or cancer mutation detection .
Drug Delivery Systems
Biotinylated oligonucleotides conjugated to nanoparticles exploit overexpressed biotin receptors in cancer cells for targeted drug delivery . The hexyl linker provides flexibility, optimizing receptor-ligand interactions .
Comparative Analysis with Related Compounds
Table 2: Key Differentiators from Similar Phosphoramidites
The target compound’s dual functionality (biotin + phosphoramidite) eliminates post-synthetic conjugation steps, reducing synthesis time and improving yield .
Future Directions and Innovations
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Multiplexed Detection: Combining with fluorophore-labeled phosphoramidites for simultaneous detection of multiple targets .
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Therapeutic Oligonucleotides: Enhancing delivery of antisense RNAs using biotin-receptor-mediated endocytosis .
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CRISPR-Cas Integration: Biotinylated guide RNAs for spatial transcriptomics in complex tissues .
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